N,N'-(Ethane-1,2-diyl)bis[N-cyclohexyl-2-(octane-1-sulfonyl)acetamide]
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Overview
Description
N,N’-(Ethane-1,2-diyl)bis[N-cyclohexyl-2-(octane-1-sulfonyl)acetamide]: is a synthetic organic compound known for its unique structural features and potential applications in various fields. This compound is characterized by the presence of cyclohexyl groups, octane-1-sulfonyl groups, and acetamide functionalities, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-(Ethane-1,2-diyl)bis[N-cyclohexyl-2-(octane-1-sulfonyl)acetamide] typically involves a multi-step process:
Formation of N-cyclohexyl-2-(octane-1-sulfonyl)acetamide: This intermediate is prepared by reacting cyclohexylamine with octane-1-sulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions.
Coupling with Ethane-1,2-diamine: The intermediate N-cyclohexyl-2-(octane-1-sulfonyl)acetamide is then coupled with ethane-1,2-diamine under controlled conditions. This step requires the use of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the final product.
Industrial Production Methods
In an industrial setting, the production of N,N’-(Ethane-1,2-diyl)bis[N-cyclohexyl-2-(octane-1-sulfonyl)acetamide] can be scaled up by optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N,N’-(Ethane-1,2-diyl)bis[N-cyclohexyl-2-(octane-1-sulfonyl)acetamide] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles like thiols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thiols or amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Thiol or amine-substituted derivatives.
Scientific Research Applications
N,N’-(Ethane-1,2-diyl)bis[N-cyclohexyl-2-(octane-1-sulfonyl)acetamide] has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N,N’-(Ethane-1,2-diyl)bis[N-cyclohexyl-2-(octane-1-sulfonyl)acetamide] involves its interaction with molecular targets such as enzymes and receptors. The compound’s sulfonyl and acetamide groups can form hydrogen bonds and electrostatic interactions with active sites, leading to inhibition or modulation of biological activity. The cyclohexyl groups provide hydrophobic interactions, enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N,N’-(Ethane-1,2-diyl)bis[N-phenyl-2-(octane-1-sulfonyl)acetamide]
- N,N’-(Ethane-1,2-diyl)bis[N-cyclohexyl-2-(hexane-1-sulfonyl)acetamide]
- N,N’-(Propane-1,3-diyl)bis[N-cyclohexyl-2-(octane-1-sulfonyl)acetamide]
Uniqueness
N,N’-(Ethane-1,2-diyl)bis[N-cyclohexyl-2-(octane-1-sulfonyl)acetamide] stands out due to its specific combination of cyclohexyl and octane-1-sulfonyl groups, which confer unique chemical and biological properties. Its structural features allow for versatile applications and interactions with various molecular targets, making it a valuable compound in research and industry.
Properties
CAS No. |
61797-67-9 |
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Molecular Formula |
C34H64N2O6S2 |
Molecular Weight |
661.0 g/mol |
IUPAC Name |
N-cyclohexyl-N-[2-[cyclohexyl-(2-octylsulfonylacetyl)amino]ethyl]-2-octylsulfonylacetamide |
InChI |
InChI=1S/C34H64N2O6S2/c1-3-5-7-9-11-19-27-43(39,40)29-33(37)35(31-21-15-13-16-22-31)25-26-36(32-23-17-14-18-24-32)34(38)30-44(41,42)28-20-12-10-8-6-4-2/h31-32H,3-30H2,1-2H3 |
InChI Key |
CVESUMSPQNHVST-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCS(=O)(=O)CC(=O)N(CCN(C1CCCCC1)C(=O)CS(=O)(=O)CCCCCCCC)C2CCCCC2 |
Origin of Product |
United States |
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